Acetylene-linker-Val-Cit-PABC-MMAE is a sophisticated compound primarily utilized in the field of antibody-drug conjugates (ADCs). This compound integrates a linker component, a peptide sequence, and a potent cytotoxic drug, monomethyl auristatin E, which is known for its ability to inhibit tubulin polymerization. The structure of Acetylene-linker-Val-Cit-PABC-MMAE facilitates targeted delivery of the cytotoxic agent to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.
Acetylene-linker-Val-Cit-PABC-MMAE is classified as a drug-linker conjugate. It is synthesized from various components including the Val-Cit dipeptide and the PABC (para-aminobenzyl carbamate) moiety, which are linked via an acetylene group. This compound is an advanced bioconjugate that falls under the category of ADCs, which combine the specificity of monoclonal antibodies with the potency of small molecule drugs .
The synthesis of Acetylene-linker-Val-Cit-PABC-MMAE involves several key steps:
This revised methodology has been noted for its high reproducibility and scalability, making it suitable for large-scale applications in ADC development.
Acetylene-linker-Val-Cit-PABC-MMAE has a complex molecular structure characterized by:
The structural integrity of this compound is crucial for its function in drug delivery systems.
The primary chemical reactions involving Acetylene-linker-Val-Cit-PABC-MMAE include:
These reactions are integral to the functionality and effectiveness of ADCs.
The mechanism of action of Acetylene-linker-Val-Cit-PABC-MMAE involves several steps:
This targeted delivery system enhances therapeutic efficacy while reducing off-target effects.
Acetylene-linker-Val-Cit-PABC-MMAE exhibits several notable physical and chemical properties:
These properties are essential for its application in research and therapeutic settings.
Acetylene-linker-Val-Cit-PABC-MMAE is primarily used in:
Linkers dictate two seemingly contradictory ADC behaviors:
The linker also influences bystander effects—diffusion of released payload to adjacent antigen-negative cancer cells—which benefits heterogeneous solid tumors but risks toxicity in healthy tissues [3] [6]. Hydrophilic polyethylene glycol (PEG) moieties in modern linkers (e.g., Trodelvy®) enhance solubility and reduce aggregation, improving pharmacokinetics [5] [10].
Linker design has evolved into two primary categories:
Table 1: Cleavable vs. Non-Cleavable Linker Architectures
Property | Cleavable Linkers | Non-Cleavable Linkers | |
---|---|---|---|
Release Mechanism | Enzyme/protease cleavage, pH, or GSH reduction | Lysosomal degradation of entire ADC | |
Bystander Effect | High (beneficial for solid tumors) | Low (safer for hematologic cancers) | |
Payload Compatibility | Broad (MMAE, DM1, PBDs) | Limited (DM1, maytansinoids) | |
Clinical Examples | Adcetris® (Val-Cit), Enhertu® (tetrapeptide) | Kadcyla® (MCC) | |
Therapeutic Window | Narrower due to off-target risk | Wider due to enhanced stability | [3] [6] |
Cleavable linkers dominate clinical ADC development (e.g., 11 of 14 FDA-approved ADCs) due to versatility and efficient payload release [2] [8]. Valine-citrulline (Val-Cit) dipeptides—cleaved by lysosomal cathepsins—are the most prevalent, featured in Adcetris® and Padcev® [6] [10]. Non-cleavable linkers (e.g., SMCC in Kadcyla®) require complete antibody degradation, minimizing bystander effects but restricting payload choice [3] [6].
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: